2-Methyl-2-phenylpropanal
Description
Historical Context of α-Chiral Aldehydes in Chemical Synthesis
The development of synthetic methodologies for α-chiral aldehydes has been a significant focus in organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals. Early efforts often relied on chiral auxiliaries to control stereochemistry, a strategy that, while effective, required additional steps for attachment and removal.
A major paradigm shift occurred with the advent of asymmetric catalysis. The use of chiral catalysts, including metal complexes and organocatalysts, enabled the direct and enantioselective functionalization of prochiral aldehydes. Notably, the development of enamine and iminium ion catalysis, employing chiral secondary amines, revolutionized the field. wikipedia.org These methods provided a powerful platform for a wide range of α-functionalization reactions, such as alkylations, aldol (B89426) reactions, and Michael additions, with high levels of enantioselectivity.
More recently, chiral aldehyde catalysis has emerged as an innovative strategy. nih.gov This approach utilizes a chiral aldehyde as the catalyst itself to promote asymmetric transformations, offering a novel and efficient route to α-functionalized chiral amines without the need for protecting groups. nih.gov The continuous evolution of these catalytic systems underscores the enduring importance of α-chiral aldehydes as versatile building blocks in modern organic synthesis.
Significance of 2-Methyl-2-phenylpropanal within Phenylacetaldehyde (B1677652) Derivatives
Phenylacetaldehyde and its derivatives are a class of aromatic compounds with applications ranging from fragrances to pharmaceuticals. This compound, with its distinctive α,α-dimethyl substitution, holds a unique position within this family. This structural feature renders the α-carbon a quaternary center, making the molecule achiral.
The primary significance of this compound lies in its utility as a sterically hindered building block in organic synthesis. The gem-dimethyl group at the α-position imparts significant steric bulk around the aldehyde functionality. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions at the carbonyl group, providing a valuable tool for synthetic chemists. For instance, in reactions where multiple pathways are possible, the steric demands of the α,α-dimethyl moiety can favor specific outcomes that might not be achievable with less substituted phenylacetaldehyde derivatives.
Furthermore, this compound serves as a crucial substrate for studying reaction mechanisms where the absence of α-protons prevents side reactions such as enolization and subsequent aldol condensation. This allows for the unambiguous investigation of reactions at the aldehyde group itself. The compound is also a precursor for the synthesis of other valuable molecules, including pharmaceuticals and other fine chemicals where a quaternary carbon adjacent to a phenyl group is a desired structural motif. rsc.org
Structural Elucidation and Stereochemical Considerations of this compound
The structure of this compound has been unequivocally established through various spectroscopic techniques.
Spectroscopic Data:
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum is characterized by the absence of a signal for an α-proton. It shows a singlet for the aldehyde proton (CHO) at approximately 9.50 ppm. The two methyl groups (CH₃) appear as a singlet at around 1.45 ppm, and the aromatic protons of the phenyl group are observed as a multiplet in the region of 7.15-7.32 ppm. rsc.org |
| ¹³C NMR | The ¹³C NMR spectrum displays a characteristic signal for the carbonyl carbon of the aldehyde at approximately 203.8 ppm. The quaternary α-carbon appears around 49.8 ppm, and the methyl carbons are observed at about 25.4 ppm. The aromatic carbons show signals in the typical range of 126-142 ppm. rsc.org |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of an aldehyde at approximately 1706 cm⁻¹. rsc.org |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov |
Stereochemical Considerations:
Unlike its α-monosubstituted counterparts, such as 2-phenylpropanal (B145474), this compound is achiral because its α-carbon is not a stereocenter. This is due to the presence of two identical methyl groups.
The key stereochemical consideration for this molecule is the significant steric hindrance imposed by the gem-dimethyl groups. This steric bulk influences the approach of nucleophiles to the carbonyl carbon. According to established models of nucleophilic addition to carbonyls, such as the Felkin-Ahn model, the trajectory of the incoming nucleophile is dictated by the size of the substituents on the α-carbon. In the case of this compound, the two methyl groups and the phenyl group create a sterically congested environment, which can affect the rate and outcome of reactions. This steric hindrance can be exploited to achieve selectivity in certain synthetic transformations. For example, it can disfavor reactions that require a less hindered approach to the carbonyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWHRLIQNKYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300822 | |
| Record name | 2-Methyl-2-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3805-10-5 | |
| Record name | 3805-10-5 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Methyl-2-phenylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropanal | |
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Advanced Synthetic Methodologies for 2 Methyl 2 Phenylpropanal and Its Precursors
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, providing powerful tools for creating complex chiral molecules under mild conditions. These routes are particularly effective for producing precursors to 2-methyl-2-phenylpropanal.
The enantioselective reduction of prochiral arylpropionic aldehydes to form chiral alcohols is a key transformation, often achieved through a dynamic kinetic resolution (DKR) process. nih.gov This strategy pairs an enzyme-catalyzed kinetic reduction with the simultaneous chemical racemization of the unreacted aldehyde. beilstein-journals.org The racemization is typically facilitated by the keto-enol equilibrium of the aldehyde, which can be controlled by adjusting the pH and reaction conditions. nih.govbeilstein-journals.org
Alcohol dehydrogenases (ADHs), such as horse liver alcohol dehydrogenase (HLADH), are effective catalysts for these reductions. thieme-connect.de In a preparative scale reaction, 2-phenylpropanal (B145474) was reduced using HLADH in a phosphate (B84403) buffer containing acetonitrile (B52724) (CH3CN) as a co-solvent. acs.org The process utilized ethanol (B145695) (EtOH) for the in-situ recycling of the NADH cofactor. acs.org This method demonstrates the high efficiency and selectivity of enzymatic DKR for producing chiral arylpropanols from their corresponding aldehydes. thieme-connect.deacs.org
| Substrate | Enzyme | Co-solvent | Scale | Cofactor System | Result |
|---|---|---|---|---|---|
| 2-Phenylpropanal | Horse Liver Alcohol Dehydrogenase (HLADH) | Acetonitrile (CH3CN) | 1 mmol | NADH (catalytic), EtOH (recycling) | Total consumption of aldehyde, purified product obtained after chromatography. acs.org |
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral amines from racemic α-chiral aldehydes like 2-phenylpropanal. rsc.org This approach utilizes transaminase enzymes to convert the aldehyde into a chiral amine. researchgate.net As the enzyme selectively consumes one enantiomer of the aldehyde, the remaining enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired chiral amine. rsc.org
A notable example involves the use of a transaminase from Ruegeria pomeroyi for the synthesis of (R)-β-methylphenethylamine from 2-phenylpropanal. researchgate.netsnnu.edu.cn To overcome product inhibition, which can limit reaction yields, a technique of in-situ product crystallization (ISPC) is employed. researchgate.netsnnu.edu.cn By conducting the reaction in a fed-batch mode where the product crystallizes out of the solution as it forms, high concentrations and excellent enantiomeric purity can be achieved. researchgate.net This chemoenzymatic method has been successfully scaled to a preparative level, demonstrating its practical utility. researchgate.net
| Substrate | Enzyme | Key Technique | Product | Product Concentration | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 2-Phenylpropanal | Transaminase from Ruegeria pomeroyi | Fed-batch DKR with In-Situ Product Crystallization (ISPC) | (R)-β-methylphenethylamine | Up to 250 mM | Up to 99% |
One-pot tandem reactions that combine metal-catalyzed and enzyme-catalyzed steps offer an elegant and efficient route to primary amines from simple alkenes. acs.org A prominent example is the hydroaminomethylation of styrene (B11656) to produce 2-phenylpropan-1-amine. researchgate.netwisc.edu This process integrates a rhodium-catalyzed hydroformylation with a biocatalytic transamination in a single reactor. scholaris.ca
The first step involves the hydroformylation of styrene using a rhodium catalyst, such as one with a 6-DPPon ligand, under syngas (CO/H₂) pressure. acs.orgresearchgate.net This produces a mixture of aldehyde isomers, primarily 2-phenylpropanal (the branched product) and 3-phenylpropanal (B7769412) (the linear product). researchgate.net In the same pot, an amine transaminase, for example from Chromobacterium violaceum (Cv-ATA), catalyzes the amination of these in-situ-formed aldehydes to their corresponding primary amines. researchgate.netscholaris.ca This concurrent chemoenzymatic process, conducted in an aqueous medium, achieves high conversion of the starting alkene to the desired amine products. researchgate.netscholaris.ca
| Starting Material | Chemo-catalyst | Biocatalyst | Reaction Conditions | Key Intermediates | Conversion |
|---|---|---|---|---|---|
| Styrene | 6-DPPon/Rhodium complex | Amine Transaminase from Chromobacterium violaceum (Cv-ATA) | 50 mM substrate, 20 bar syngas, aqueous medium | 2-phenylpropanal, 3-phenylpropanal | >99% |
Dynamic Kinetic Resolution in the Synthesis of Chiral Amines from 2-Phenylpropanal
Organometallic Catalysis in this compound Synthesis
Organometallic catalysts provide powerful and versatile methods for key bond-forming and rearrangement reactions. Palladium and rhodium complexes, in particular, are instrumental in developing selective routes to complex aldehydes like this compound.
The palladium-catalyzed isomerization of epoxides, a reaction analogous to the Meinwald rearrangement, offers a highly selective method for synthesizing aldehydes and ketones. researchgate.netacs.org This transformation is particularly effective for aryl-substituted epoxides, which can be converted to the corresponding benzylic carbonyl compounds. acs.org A catalyst system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like tri-n-butylphosphine is highly effective. acs.org
For the synthesis of this compound, the corresponding precursor, 2-methyl-2-phenyloxirane, can be used. The palladium-catalyzed reaction proceeds with complete regioselectivity, favoring the cleavage of the benzylic C-O bond to yield the desired aldehyde without forming byproducts from alkyl migration or allylic alcohols. acs.org The proposed mechanism involves an Sₙ2-like attack of the Pd(0) catalyst at the benzylic carbon of the epoxide ring, which is considered the turnover-limiting step. acs.org This catalytic method is noted for its high yields and selectivity, even with sterically hindered epoxides. acs.org
Rhodium-catalyzed intramolecular hydroacylation is an atom-economical method for constructing cyclic ketones from unsaturated aldehydes via C-H bond activation. snnu.edu.cnrsc.org This reaction involves the oxidative addition of the aldehyde C-H bond to a rhodium(I) center, followed by migratory insertion of the olefin into the rhodium-hydride bond and subsequent reductive elimination to form the cyclic product. snnu.edu.cn
This methodology can be applied to α-chiral aldehydes. A historical example is the intramolecular hydroacylation of 2-methyl-2-phenylpent-4-enal (B8802272), an α-chiral aldehyde derived from 2-phenylpropanal. Using a chiral rhodium catalyst, such as [Rh{(S,S)-chiraphos}₂]Cl, this substrate undergoes cyclization to form a chiral cyclopentanone. This reaction demonstrates the utility of α-chiral aldehydes as substrates in enantioselective C-H bond functionalization, providing a pathway to valuable cyclic structures.
Rhodium-Catalyzed Intramolecular Hydroacylation with α-Chiral Aldehydes
Classical Organic Synthesis Modifications
Oxidative coupling presents a viable route for the synthesis of phenylpropanal derivatives. One documented method involves the oxidative coupling of precursors like thiols to form 2-phenylpropanal under controlled conditions. smolecule.com More specifically, research has shown the oxidative coupling of 2-phenylpropanal with cysteine derivatives and peptides. researchgate.net In these reactions, an organocatalytic enamine activation and quinone-promoted oxidation can lead to O-bound quinol-intermediates that undergo nucleophilic substitution. researchgate.net This umpolung strategy effectively inverts the polarity of the α-position of the aldehyde, allowing for functionalization with various nucleophiles. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |
| 2-Phenylpropanal | Cysteine derivatives | Quinone oxidant, Amino acid-derived primary amine catalyst | α-functionalized aldehyde | researchgate.net |
| Thiol precursors | Controlled conditions | 2-Phenylpropanal | smolecule.com |
The alkylation of phenylacetaldehyde (B1677652) derivatives is a direct method for introducing substituents at the α-carbon. For the synthesis of 2,4-dimethyl-2-phenyl-4-pentenal, a related compound, the base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride has been successfully demonstrated. google.com This reaction proceeds by forming a carbanion alpha to the aldehyde group, which then reacts with the alkyl halide. google.com Common bases for this transformation include metal alkoxides like sodium methoxide, and suitable solvents include alcohols, tetrahydrofuran, and dimethyl sulfoxide (B87167). google.com It is noted that while alkylation of carbons alpha to ketones and nitriles is common, alkylation alpha to aldehydes can be challenging due to the propensity for self-condensation side reactions. google.com Nevertheless, this method has been shown to provide good yields of the desired alkylated product. google.com
| Aldehyde | Alkylating Agent | Base | Solvent | Product | Ref |
| Hydratropic aldehyde (2-phenylpropanal) | Methallyl chloride | Sodium methoxide | Methanol (B129727) | 2,4-Dimethyl-2-phenyl-4-pentenal | google.com |
The rearrangement of allylic alcohols can be a strategic pathway to synthesize aldehydes like this compound. Early research demonstrated that 2-methyl-1-phenyl-1-propen-3-ol, when treated with sulfuric acid, rearranges to form this compound, among other products. rit.edu Similarly, the rearrangement of 2-methyl-3-phenyl-1-propen-3-ol also yields this compound. rit.edu More recent methods have explored transition-metal-free, one-pot arylations and vinylations of alkenes that proceed through a sequential semipinacol rearrangement of allylic alcohols followed by a Grob fragmentation. organic-chemistry.org This process, promoted by N-bromosuccinimide (NBS) and sodium hydroxide, first forms a β-bromoaldehyde intermediate which then fragments to the desired product. organic-chemistry.org
| Starting Material | Reagent(s) | Product(s) | Ref |
| 2-Methyl-1-phenyl-1-propen-3-ol | Sulfuric acid | This compound, Isobutyrophenone, 2-Methyl-3-phenyl-1-propen-3-ol | rit.edu |
| 2-Methyl-3-phenyl-1-propen-3-ol | Sulfuric acid | This compound | rit.edu |
| Allylic Alcohols | N-Bromosuccinimide (NBS), Sodium Hydroxide (NaOH) | Trisubstituted Alkenes (via β-bromoaldehyde intermediate) | organic-chemistry.org |
Swern oxidation is a widely utilized and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org This reaction employs dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.org The process is known for its tolerance of a wide range of functional groups and for preventing the over-oxidation of primary alcohols to carboxylic acids, which can be an issue with stronger oxidizing agents. organic-chemistry.orgvedantu.com The synthesis of this compound can be achieved by the Swern oxidation of its corresponding primary alcohol, 2-methyl-2-phenyl-propan-1-ol. chemicalbook.com The reaction proceeds by forming an alkoxysulfonium ion intermediate, which is then deprotonated by the base to form a sulfur ylide that decomposes to the aldehyde product. wikipedia.org
General Swern Oxidation Reaction Scheme:
Step 1: Activation of DMSO with oxalyl chloride to form the chloro(dimethyl)sulfonium chloride. wikipedia.org
Step 2: Reaction of the alcohol with the activated DMSO species to form an alkoxysulfonium salt. wikipedia.org
Step 3: Addition of triethylamine to deprotonate the intermediate, leading to the formation of the aldehyde, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. wikipedia.org
| Starting Alcohol | Reagents | Product | Ref |
| 2-Methyl-2-phenyl-propan-1-ol | DMSO, Oxalyl chloride, Triethylamine | This compound | chemicalbook.com |
| Primary/Secondary Alcohols | DMSO, Oxalyl chloride, Triethylamine | Aldehyde/Ketone | wikipedia.orgorganic-chemistry.org |
Hydroformylation, also known as the oxo process, is an essential industrial method for producing aldehydes from alkenes. nih.gov This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. nih.govthieme-connect.de The hydroformylation of styrene derivatives is a key route to producing 2-phenylpropanal. evitachem.combme.hu The reaction of styrene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a suitable catalyst yields a mixture of the branched isomer (2-phenylpropanal) and the linear isomer (3-phenylpropanal). thieme-connect.debme.hu The regioselectivity of the reaction, favoring the branched or linear product, can be influenced by the choice of catalyst, ligands, and reaction conditions such as pressure and temperature. thieme-connect.deresearchgate.net For example, rhodium-catalyzed hydroformylation of styrene generally favors the formation of the chiral branched aldehyde, 2-phenylpropanal. researchgate.net Asymmetric hydroformylation, using chiral ligands, allows for the enantioselective synthesis of specific stereoisomers of 2-phenylpropanal. nih.govbme.hu
| Alkene | Catalyst System | Products | Key Findings | Ref |
| Styrene | Rhodium/BDPP | 2-Phenylpropanal, 3-Phenylpropanal | Syngas pressure strongly influences regioselectivity. | researchgate.net |
| Styrene | Rhodium complex with BIBOP-type ligands | Enantioenriched 2-phenylpropanal | Effective for enantioselective synthesis. | nih.gov |
| Styrene | Platinum complexes with monodentate phospholene ligands | 2-Phenylpropanal, 3-Phenylpropanal, Ethylbenzene | High chemo- and regioselectivity, low enantioselectivity. | bme.hu |
Swern Oxidation in Aldehyde Synthesis
Synthetic Protocols for Derivatives Utilizing 2-Phenylpropanal as a Precursor
2-Phenylpropanal serves as a valuable starting material for the synthesis of more complex molecules. Its α-proton can be abstracted to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail specific synthetic transformations starting from 2-phenylpropanal.
The synthesis of 2-methyl-2-phenylpent-4-enal from 2-phenylpropanal is a key example of α-alkylation of an aldehyde. This transformation is typically achieved via a palladium-catalyzed allylation reaction. oup.com In this process, an allylic substrate, such as allyl acetate, is activated by a palladium(0) catalyst to form a π-allyl palladium complex. This complex is then attacked by a nucleophile, in this case, the enolate of 2-phenylpropanal, to form the new carbon-carbon bond at the α-position.
The reaction can be performed under various conditions, and significant research has focused on achieving high yields and enantioselectivity. sioc-journal.cn The choice of catalyst, ligands, and reaction medium can influence the outcome. lookchem.com For instance, palladium-catalyzed α-allylation of 2-phenylpropanal with allyl acetate has been successfully demonstrated in ionic liquids. lookchem.com
A general procedure involves reacting 2-phenylpropanal with allyl acetate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.org To facilitate the formation of the requisite enolate nucleophile from the aldehyde, the reaction is often carried out in the presence of an amine co-catalyst. sioc-journal.cn The product, 2-methyl-2-phenylpent-4-enal, is an α-chiral aldehyde. Its successful synthesis is confirmed through analytical methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). ucsd.edu
Detailed research findings for related allylation reactions are presented in the table below. While specific data for allyl acetate can vary, these examples using allyl alcohol illustrate the catalyst systems and conditions employed for this type of transformation.
Table 1: Asymmetric α-Allylation of 2-Phenylpropanal with Allyl Alcohol
This table presents data from palladium-catalyzed reactions using allyl alcohol as the allylating agent, which is mechanically similar to using allyl acetate.
| Entry | Amine Catalyst (mol%) | Phosphoric Acid (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-A2 (50) | P5 (6.25) | MTBE | 60 | 92 | 94 |
| 2 | (S,S)-A2 (50) | P5 (6.25) | MTBE | 60 | 90 | 94 |
| 3 | (R,R)-A2 (50) | P5 (6.25) | Toluene | 60 | 85 | 93 |
| 4 | (R,R)-A2 (50) | P5 (6.25) | Dioxane | 60 | 79 | 93 |
Data sourced from a study on counterion-enhanced Pd/enamine catalysis. acs.org Conditions: 0.375 mmol 2-phenylpropanal, 4.0 mol% Pd(PPh₃)₄, 0.75 mmol allyl alcohol, 190 mg 5 Å molecular sieves in 0.75 mL solvent for 16 h. acs.org
A novel and efficient strategy for the synthesis of aryl alkyl sulfides involves the decarbonylative thiolation of aldehydes. mdpi.com In this process, 2-phenylpropanal can be utilized as a coupling partner with diaryl disulfides to form the corresponding aryl alkyl sulfide products in high yields. researchgate.net This reaction represents a significant advancement as it forges a C-S bond through a sequential thioarylation and decarbonylation process. researchgate.net
The reaction reported by the Abbasi group proceeds by heating 2-phenylpropanal with a diaryl disulfide in the presence of morpholine (B109124) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 130 °C. mdpi.comresearchgate.net This methodology is notable for its good to excellent yields and its scalability, having been successfully performed on a 1-gram scale. mdpi.com
This transformation is part of a broader class of decarbonylative cross-coupling reactions, which often employ transition metal catalysts like rhodium or palladium to facilitate the extrusion of carbon monoxide (CO). mdpi.comnih.govorganic-chemistry.org The general mechanism for rhodium-catalyzed decarbonylation of aldehydes is understood to involve the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory extrusion of CO and subsequent reductive elimination to yield the final product. researchgate.netnih.gov The decarbonylative thiolation of 2-phenylpropanal provides a direct route to valuable sulfide compounds from a readily available aldehyde precursor. researchgate.net
Table 2: Decarbonylative Thiolation of 2-Phenylpropanal with Various Disulfides
This table summarizes the synthesis of various aryl alkyl sulfides from 2-phenylpropanal.
| Entry | Disulfide Reactant | Aryl Alkyl Sulfide Product | Yield (%) |
| 1 | Diphenyl disulfide | Benzyl phenyl sulfide | 92 |
| 2 | Bis(4-methylphenyl) disulfide | Benzyl p-tolyl sulfide | 95 |
| 3 | Bis(4-methoxyphenyl) disulfide | Benzyl 4-methoxyphenyl (B3050149) sulfide | 90 |
| 4 | Bis(4-chlorophenyl) disulfide | Benzyl 4-chlorophenyl sulfide | 88 |
| 5 | Bis(2-naphthyl) disulfide | Benzyl naphthalen-2-yl sulfide | 85 |
Data sourced from a 2019 study by the Abbasi group. mdpi.comresearchgate.net Reaction Conditions: 2-phenylpropanal, disulfide, morpholine, K₂CO₃, DMF, 130 °C. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Methyl 2 Phenylpropanal
Nucleophilic Addition Mechanisms and Stereoselectivity
Nucleophilic addition is a fundamental reaction of aldehydes, including sterically hindered ones like 2-methyl-2-phenylpropanal. The core of this reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. sketchy.comsavemyexams.com This attack leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a transient tetrahedral alkoxide intermediate. pressbooks.publibretexts.org The subsequent protonation of this intermediate yields an alcohol. pressbooks.pub The reactivity of the aldehyde is influenced by both electronic and steric factors. Aromatic aldehydes are generally less reactive than aliphatic ones due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl carbon less electrophilic. pressbooks.pub
While the primary subject is this compound, mechanistic insights can be gained from its close analogue, 2-phenylpropanal (B145474), which possesses a chiral center at the α-position. The addition of a Grignard reagent, such as phenylmagnesium bromide, to a chiral aldehyde like (R)-2-phenylpropanal is a diastereoselective process. adichemistry.com The stereochemical outcome of such reactions can often be predicted by empirical models like Cram's rule and its more refined successor, the Felkin-Anh model. adichemistry.comrsc.org
The Felkin-Anh model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory (approximately 107°). rsc.org This preferential attack leads to the formation of one diastereomer in excess. For example, the reaction of (R)-2-phenylpropanal with ethylmagnesium bromide predominantly yields the (R,R)-2-phenyl-3-pentanol diastereomer. adichemistry.com The choice of Grignard reagent and solvent can influence the degree of diastereoselectivity. rug.nl
Table 1: Diastereoselective Grignard Addition to 2-Phenylpropanal
| Aldehyde Substrate | Grignard Reagent | Major Product Diastereomer | Reference |
|---|---|---|---|
| (R)-2-Phenylpropanal | Ethylmagnesium bromide | (R,R)-2-Phenyl-3-pentanol | adichemistry.com |
| (S)-2-Phenylpropanal | Methylmagnesium bromide | (S,R)-3-Phenyl-2-butanol | askfilo.com |
| 2-Phenylpropanal | Phenylmagnesium bromide | 1,2-Diphenyl-1-propanol | rsc.org |
The formation of a tetrahedral intermediate is a cornerstone of nucleophilic addition reactions to carbonyl groups. wikipedia.org When a nucleophile attacks the electrophilic carbonyl carbon, the π-bond of the carbonyl breaks, and the electrons move to the highly electronegative oxygen atom, creating a negatively charged alkoxide. sketchy.comlibretexts.org This intermediate is characterized by a tetrahedral arrangement of bonds around the former carbonyl carbon. wikipedia.org
For most simple aldehydes and ketones, this tetrahedral intermediate is a transient species. wikipedia.org However, its stability and subsequent reaction pathway determine the final product. The intermediate can be protonated to form an alcohol, or in some cases, the carbonyl oxygen can be eliminated to form a product with a carbon-nucleophile double bond. pressbooks.publibretexts.org The reversibility of the formation of the tetrahedral intermediate depends on the nature of the nucleophile; oxygen and nitrogen nucleophiles often form intermediates that can revert to the starting carbonyl compound because they can act as good leaving groups. libretexts.org
Grignard Addition to 2-Phenylpropanal: Diastereoselective Studies
Organocatalytic Reaction Pathways
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. In these reactions, a small organic molecule (the organocatalyst) accelerates the reaction and controls the stereochemical outcome. For α-branched aldehydes like this compound, enamine catalysis is a common and effective strategy. mdpi.comorganic-chemistry.org
The direct enantioselective α-chlorination of aldehydes is a significant transformation that produces valuable chiral building blocks. organic-chemistry.org Using organocatalysis, this reaction can be performed on α-branched aldehydes. Research has shown that both primary and secondary aminocatalysts can facilitate the α-chlorination of 2-phenylpropanal, a model for α-branched aldehydes, although achieving high enantioselectivity can be challenging. researchgate.netnih.gov
The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the aminocatalyst. researchgate.net This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). organic-chemistry.org The chiral environment provided by the catalyst directs the chlorinating agent to one face of the enamine, resulting in an enantiomerically enriched α-chloro aldehyde. researchgate.net Studies on 2-phenylpropanal have revealed that primary aminocatalysts can provide good yields, but often with only moderate enantioselectivities. mdpi.comnih.gov Computational and experimental investigations suggest this is due to a lack of complete control over the E/Z geometry of the enamine intermediate and the close energy levels of different reaction pathways. nih.gov
Table 2: Organocatalytic α-Chlorination of α-Branched Aldehydes
| Aldehyde | Catalyst | Chlorinating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Octanal | (5S)-2-tert-Butyl-3-methyl-5-phenylimidazolidin-4-one | NCS | 91 | 92 | organic-chemistry.org |
| 3-Phenylpropanal (B7769412) | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NCS | 90 | 97 | organic-chemistry.org |
| 2-Phenylpropanal | Primary/Secondary Amines | NCS | Good | Moderate | researchgate.netnih.gov |
Primary aminocatalysts have proven effective in various asymmetric transformations of carbonyl compounds, including those that are more sterically hindered. chinesechemsoc.org In the context of α-functionalization of α-branched aldehydes, primary amines condense with the aldehyde to form an enamine intermediate. The stereocontrol exerted by the catalyst is crucial for high enantioselectivity. mdpi.com
Many successful primary aminocatalysts are bifunctional, possessing a hydrogen-bond donor group (like an amide or thiourea) in addition to the amine. mdpi.commdpi.com This feature allows the catalyst to activate the electrophile through hydrogen bonding while the chiral scaffold of the catalyst shields one face of the enamine intermediate. This dual activation and steric shielding rigidify the transition state, leading to efficient and highly selective chirality transfer. mdpi.com While secondary amines like diphenylprolinol silyl (B83357) ethers are widely used, primary amines have shown advantages in reactions with sterically demanding substrates where secondary amines may be less effective. acs.org
Organocatalysis enables powerful cascade reactions that can build complex molecular architectures in a single operation. A prominent example is the combination of a Michael addition with an intramolecular aldol (B89426) reaction, often referred to as a Robinson annulation. rsc.org This sequence is a valuable method for constructing six-membered rings.
In a typical organocatalytic domino sequence involving an aldehyde, the catalyst first activates the aldehyde to form an enamine. This enamine then acts as a nucleophile in a Michael addition to an α,β-unsaturated acceptor. acs.org The resulting intermediate, which is still bound to the catalyst as an iminium ion, is then perfectly positioned to undergo an intramolecular aldol condensation. iitk.ac.inpressbooks.pub This cyclization step, followed by hydrolysis, releases the catalyst and yields a complex cyclic product. The stereochemistry of multiple newly formed chiral centers is controlled throughout the cascade by the single chiral organocatalyst. Such strategies have been applied to synthesize highly functionalized cyclohexenone derivatives with excellent enantioselectivity. rsc.org While specific examples using this compound as the Michael donor in such a full cascade are less common, the principles have been demonstrated with other ketones and aldehydes. acs.org
Role of Primary Aminocatalysts in Stereocontrol
Catalytic Transformations and Rearrangement Mechanisms
The isomerization of this compound to its more stable ketone isomer, phenyl-2-propanone, can be facilitated by strong acids such as sulfuric acid (H₂SO₄). mdma.ch This rearrangement is a classic example of an acid-catalyzed process involving a 1,2-shift. The reaction proceeds by adding the aldehyde to cold, concentrated sulfuric acid. mdma.ch
The proposed mechanism begins with the protonation of the carbonyl oxygen of this compound by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. The subsequent and key step of the mechanism is a rearrangement involving the migration of a group from the adjacent quaternary carbon to the electron-deficient carbonyl carbon. This migration can occur via a 1,2-hydride shift or, more likely due to the stability of the resulting intermediate, a 1,2-phenyl shift. The migration of the phenyl group leads to the formation of a resonance-stabilized carbocation (an enol cation). Deprotonation of this intermediate yields the enol form of phenyl-2-propanone, which then rapidly tautomerizes to the more stable keto form, yielding the final product. mdma.ch While effective, separation of the product from any unreacted aldehyde can be challenging due to their close boiling points, necessitating methods like fractional distillation or chemical purification. sciencemadness.org
In the presence of oxygen, this compound can undergo degradation through a radical chain reaction that leads to decarbonylation and the formation of acetophenone (B1666503) as a significant by-product. d-nb.inforesearchgate.net This process is particularly relevant in biocatalytic reactions, such as enzymatic aminations, where reaction conditions may not be strictly anaerobic. d-nb.info
The proposed mechanism for this transformation is initiated by the formation of a tertiary radical at the α-position, which is stabilized by the adjacent phenyl group. d-nb.inforesearchgate.net This initiation can be triggered by trace impurities or other radical initiators. The radical chain reaction then propagates through the following steps:
Oxygen Addition: The tertiary radical rapidly reacts with molecular oxygen (O₂) to form a peroxo radical intermediate. d-nb.info
Intramolecular Hydrogen Abstraction: This peroxo radical then undergoes a homolytic cleavage of the aldehydic C-H bond through a five-membered ring transition state. This step forms a carbonyl radical. d-nb.info
Decarbonylation and Cleavage: The resulting carbonyl radical is unstable and undergoes decarbonylation (loss of carbon monoxide, CO). This is followed by the thermodynamically favorable cleavage of the weak O-O bond, which serves as a major driving force for the reaction, yielding acetophenone and a hydroxyl radical. d-nb.info
Chain Propagation: The generated hydroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction. d-nb.info
This radical-mediated decarbonylation can be suppressed by degassing the reaction mixture to remove oxygen, thereby increasing the yield of desired products in synthetic applications. d-nb.inforesearchgate.net
The study of methoxymercuration typically involves the corresponding alkene, 2-methyl-1-phenylpropene (B151218), which provides insight into the reactivity of the 2-methyl-2-phenylpropyl system. The reaction of 2-methyl-1-phenylpropene with mercuric salts in methanol (B129727), a process known as oxymercuration-demercuration, leads to the formation of ether products. cdnsciencepub.com
When 2-methyl-1-phenylpropene is treated with methanolic mercuric trifluoroacetate, the primary product is 1,2-dimethoxy-1-phenyl-2-methylpropane. cdnsciencepub.com The reaction proceeds via the electrophilic addition of the Hg(II) species to the double bond, following Markovnikov's rule, to form a mercurinium ion intermediate. The nucleophilic attack by methanol on the more substituted carbon atom (the benzylic position) opens the mercurinium ion ring. Subsequent reaction steps, which can be influenced by the specific mercuric salt and acid catalysis, lead to the final diether product. For instance, using mercuric acetate (B1210297) with boron trifluoride etherate as a catalyst, the formation of 1,2-dimethoxy-1-phenyl-2-methylpropane from the oxymercurial intermediate is the rate-determining step. cdnsciencepub.com These transformations highlight the pathways available for functionalizing the 2-methyl-2-phenylpropyl scaffold.
Radical Chain Reactions and Decarbonylation
Enzymatic Reaction Mechanisms and Stereoselectivity
Transaminase (ATA) enzymes are powerful biocatalysts for the synthesis of chiral amines from prochiral aldehydes and ketones. this compound, which racemizes spontaneously under typical aqueous reaction conditions (e.g., pH 7), is an excellent substrate for a process known as dynamic kinetic resolution (DKR). google.com In this process, the enzyme selectively converts one enantiomer of the aldehyde to the corresponding amine, while the unreacted enantiomer continuously racemizes, allowing for a theoretical yield of 100% for a single amine enantiomer. google.commdpi.com
The reaction requires a transaminase, the aldehyde substrate, an amine donor (such as isopropylamine (B41738) or alanine), and the cofactor pyridoxal-5'-phosphate (PLP). google.comresearchgate.net The mechanism involves the transfer of an amino group from the amine donor to the enzyme's cofactor, converting PLP to pyridoxamine-5'-phosphate (PMP). The PMP-bound enzyme then transfers the amino group to the carbonyl carbon of one enantiomer of this compound, producing a chiral amine and regenerating the PLP form of the enzyme. google.com
The stereoselectivity of the reaction is determined by the specific transaminase used. For example, a transaminase from Ruegeria pomeroyi (Rpo-ATA) has been successfully used to synthesize (R)-β-methylphenethylamine from 2-phenylpropanal with high enantiomeric excess. d-nb.inforesearchgate.net The efficiency of this biocatalytic process can be enhanced by techniques like in situ product crystallization (ISPC) to overcome product inhibition. d-nb.inforesearchgate.net
| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product | Reference |
|---|---|---|---|---|---|---|
| Ruegeria pomeroyi (Rpo-ATA) | 2-Phenylpropanal | Isopropylamine (IPA) | Up to 99 | Up to 99 | (R)-β-Methylphenethylamine | d-nb.info, researchgate.net |
| ATA-117 | 2-Phenylpropanal derivatives | - | High | Up to 99 | Optically active arylethylamines | mdpi.com |
| Commercial ATAs | 1-Phenylpropan-2-one | Isopropylamine (IPA) | 79-99 | >97 | (R)- or (S)-1-Arylpropan-2-amines | uniovi.es |
The stereoselective reduction of this compound to the corresponding chiral alcohol, 2-phenylpropanol, can be achieved with high efficiency and enantioselectivity using oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govnih.gov The specificity of the enzyme dictates which enantiomer of the alcohol is produced. worthington-biochem.com
For instance, xylose reductase from Candida tenuis (CtXR), a member of the AKR superfamily, has been studied for the reduction of 2-phenylpropanal. nih.govresearchgate.net The wild-type enzyme shows a moderate preference for the (S)-enantiomer. However, enzyme engineering through site-directed mutagenesis can dramatically alter and improve both catalytic efficiency and stereospecificity. A single point mutant, CtXR D51A, where aspartate at position 51 is replaced by alanine, was found to have a 270-fold higher enzymatic activity and improved enantioselectivity for the synthesis of (S)-2-phenylpropanol. nih.gov This enhancement is attributed to changes in the polarity and steric environment of the substrate-binding pocket. researchgate.net
| Enzyme Variant | Substrate | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (s⁻¹ M⁻¹) | Reference |
|---|---|---|---|---|---|
| Wild-type CtXR | rac-2-Phenylpropanal | 350 | 0.05 | 130 | researchgate.net |
| CtXR D51A | (S)-2-Phenylpropanal | - | - | 43,103 | researchgate.net, nih.gov |
| CtXR W24F | rac-2-Phenylpropanal | - | - | ~10 (8% of wild-type) | researchgate.net |
| CtXR W24Y | rac-2-Phenylpropanal | - | - | ~13 (10% of wild-type) | researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Methyl-2-phenylpropanal. By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, MS, and IR spectroscopy reveal a wealth of information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield, typically between 9 and 10 ppm. libretexts.org This signal appears as a singlet as there are no adjacent protons to cause splitting. The protons of the two equivalent methyl groups (CH₃) are magnetically identical and thus appear as a single sharp singlet, as they are attached to a quaternary carbon. The protons on the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum (around 7-8 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of an aldehyde is highly characteristic and appears significantly downfield, generally in the 190 to 215 ppm range. libretexts.org Other key signals include the quaternary carbon attached to the phenyl group and the two equivalent methyl carbons. Spectral data for this compound are available in chemical databases. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aldehydic H | ¹H NMR | ~9.5 | Singlet |
| Phenyl H | ¹H NMR | ~7.2-7.4 | Multiplet |
| Methyl H | ¹H NMR | ~1.4 | Singlet |
| Carbonyl C | ¹³C NMR | >190 | - |
| Phenyl C | ¹³C NMR | ~125-140 | - |
| Quaternary C | ¹³C NMR | ~50-60 | - |
Note: Data are typical predicted values; actual experimental values may vary based on solvent and instrument conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ). nih.gov
The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways include:
Loss of the formyl radical (•CHO): Cleavage of the bond between the carbonyl carbon and the quaternary carbon results in the loss of a 29 Da fragment (•CHO). This forms a highly stable tertiary benzylic carbocation at m/z 119, which is often the base peak in the spectrum.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the quaternary center results in the loss of a 15 Da fragment, leading to an ion at m/z 133.
GC-MS data for this compound are available through resources such as the NIST Mass Spectrometry Data Center. nih.gov
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |
| 119 | [C₉H₁₁]⁺ | •CHO |
Infrared (IR) spectroscopy is an excellent technique for identifying the presence of specific functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band resulting from the stretching vibration of the carbonyl (C=O) group. spectroscopyonline.com
For aldehydes, this peak is typically found between 1740-1720 cm⁻¹. docbrown.infoorgchemboulder.com However, when the carbonyl group is conjugated with a phenyl ring, as in this compound, the bond order is slightly reduced, and the absorption frequency is lowered to the 1710-1685 cm⁻¹ range. libretexts.orgorgchemboulder.com A study of a closely related compound, 3-(2-methoxyphenyl)-2-methyl-2-phenylpropanal, reported the C=O stretch at 1724 cm⁻¹. rsc.org
Another diagnostic, though weaker, feature for aldehydes is the C-H stretch of the aldehyde proton itself. This usually appears as a pair of bands in the region of 2830-2695 cm⁻¹. orgchemboulder.com The presence of a moderate band near 2720 cm⁻¹ is often a helpful confirmation of an aldehyde functional group. orgchemboulder.com
Table 3: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (CHO) | ~2720 and ~2820 | Medium, often a shoulder |
| C=O Stretch | Aldehyde (conjugated) | 1710 - 1685 | Strong |
| C-H Stretch | Aromatic/Alkyl | ~3100-2850 | Medium-Strong |
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. The C=O stretch is also observable in Raman spectra. researchgate.net Databases such as PubChem confirm the availability of Raman spectral data for this compound. nih.gov
More advanced applications include the use of in situ resonance Raman spectroscopy to study reaction mechanisms. For instance, this technique has been employed to investigate the catalytic aldehyde decarbonylase activity involving this compound, allowing for the observation of key reaction intermediates. acs.org
Infrared (IR) Spectroscopy for Carbonyl Vibrations
Chromatographic Separation and Purity Validation
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for verifying its purity. sigmaaldrich.com
Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in organic synthesis to monitor the progress of a reaction. york.ac.ukwisc.edu It operates by separating compounds based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica (B1680970) gel) and a mobile liquid phase (the eluent). wisc.edu
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the aldehyde product. escholarship.org By spotting the reaction mixture on a TLC plate at various time intervals and developing it in an appropriate solvent system, one can visualize the progress. The product, being a moderately polar aldehyde, will have a specific retention factor (Rf) value that is different from the starting materials and any byproducts. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent. For a related compound, 2-methyl-2-phenylpent-4-enal (B8802272), a reported Rf value was 0.43 using a 5:1 mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Column Chromatography for Purification
Column chromatography is a cornerstone technique for the purification of this compound following its synthesis. This liquid chromatography method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. For aldehydes like this compound, silica gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds from non-polar byproducts and unreacted starting materials. google.com
The process typically involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column to move the compounds down the stationary phase at different rates. The choice of eluent, usually a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate or diethyl ether, is critical for achieving effective separation. google.comrsc.org The polarity of the eluent is often optimized by monitoring the separation using Thin-Layer Chromatography (TLC) beforehand. Fractions are collected as the eluent exits the column and are analyzed to isolate the pure this compound.
Table 1: Typical Column Chromatography Parameters for Aldehyde Purification
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel | google.com |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Heptane/Ethyl Acetate (e.g., 7:3 or 9:1 v/v), Pentane/Diethyl Ether | google.comrsc.org |
| Monitoring Technique | Method used to track the progress of the separation. | Thin-Layer Chromatography (TLC) | |
| Elution Technique | Method of passing the eluent through the column. | Gravity flow or Flash Chromatography (using pressure) | google.com |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound. This technique offers high resolution and sensitivity, making it ideal for determining the precise concentration of the compound in a sample and for identifying and quantifying impurities. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. sielc.com
In a typical RP-HPLC setup, an analytical column with a non-polar packing (like C18) is used. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com A detector, most commonly a UV-Vis detector set to a wavelength where the phenyl group of the molecule absorbs strongly, is used for quantification. By comparing the peak area of the analyte to that of a known standard, a precise quantification can be achieved. bldpharm.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 2: Representative HPLC Conditions for Analysis of Related Phenylpropanals
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detection | UV-Vis, Mass Spectrometry (MS) | sielc.com |
| Application | Quantitative analysis, impurity isolation, pharmacokinetics | sielc.com |
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a primary method for assessing the purity of volatile compounds like this compound. rsc.orgtcichemicals.com The technique separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The high efficiency of modern capillary columns allows for the separation of closely related impurities.
For purity assessment, a small amount of the sample is injected into the GC, where it is vaporized. An inert carrier gas (like helium or nitrogen) transports the vaporized sample through the column. Compounds are separated based on their boiling points and polarity, with different components exhibiting distinct retention times. A Flame Ionization Detector (FID) can be used for quantification, where the peak area is proportional to the amount of the compound. When coupled with a mass spectrometer, GC-MS not only provides purity information but also structural confirmation of the main peak and identification of impurities based on their mass spectra. rsc.orgsci-hub.cat Purity is typically reported as a percentage of the total peak area. rsc.org
Table 3: Example GC-MS Parameters for Purity Analysis of Related Aldehydes
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Varian CP3800 Gas Chromatograph with Saturn 2000 GC/MS/MS | rsc.org |
| Column | Agilent DB-Wax | rsc.org |
| Purity Determination | Analysis of peak areas in the chromatogram showed >99% purity for the target compound. | rsc.org |
Chiral Analysis Techniques for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. In asymmetric synthesis, determining the enantiomeric excess (ee) is paramount. Chiral chromatography is the definitive method for this analysis, separating the enantiomers to allow for their quantification.
Enantioselective Gas Chromatography
Enantioselective Gas Chromatography (Es-GC) is a powerful technique for the separation of volatile enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin (B1172386) derivatives are among the most popular and effective CSPs for the resolution of chiral odorants, including aldehydes. researchgate.net
Specifically, for aldehydes closely related to this compound, such as 2-phenylpropanal (B145474), modified β-cyclodextrins have proven effective. oup.com For instance, heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully used as a CSP to resolve chiral aldehydes. researchgate.netoup.com The differential interaction between the enantiomers and the chiral cavities of the cyclodextrin derivative allows for their separation and subsequent quantification to determine the enantiomeric excess.
Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is another robust and widely used method for determining the enantiomeric excess of chiral compounds. nih.gov Similar to Es-GC, this technique employs a chiral stationary phase, but in the context of liquid chromatography. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a broad range of enantiomers. acs.org
For the analysis of this compound and its analogues, columns like the Daicel Chiralcel or Chiralpak series are frequently reported. nih.govtdx.cat These columns can effectively resolve the (R) and (S) enantiomers, which are then quantified using a UV detector. The mobile phase is typically a simple mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like 2-propanol). rsc.orgnih.gov By integrating the areas of the two enantiomer peaks, the enantiomeric excess can be calculated with high accuracy.
Table 4: Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination of Related Aldehydes
| Parameter | Condition | Reference |
|---|---|---|
| Column | Diacel Chiralcel AS-H | nih.gov |
| Mobile Phase | n-heptane/2-propanol (99.8/0.2 v/v) | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
| Example Retention Times | tR (R) = 21.2 min, tR (S) = 26.0 min (for 2-Methyl-2-phenylpent-4-enal) | nih.gov |
Computational Chemistry and Modeling of 2 Methyl 2 Phenylpropanal
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-methyl-2-phenylpropanal. These calculations provide information on the distribution of electrons within the molecule, which governs its reactivity.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it reflects the molecule's chemical activity and its susceptibility to electronic excitation. journalijar.com For instance, in a study on the related compound 2-bromo-2-methyl-1-phenylpropan-1-one, DFT calculations were used to determine these frontier orbitals, revealing that the energy gap is indicative of the molecule's reactivity. journalijar.com
DFT and time-dependent DFT (TD-DFT) calculations are also employed to understand the energetics and electronic structure of polymers and reaction subunits involving similar phenyl-aldehyde structures. nih.gov Methods like the B3LYP/6-31G(d) level of theory are commonly used for these investigations. nih.gov Furthermore, quantum chemical calculations have been instrumental in a quantitative analysis of the Felkin–Anh model, which explains stereoselectivity in nucleophilic additions to carbonyls. rsc.org Studies on (S)-2-phenylpropanal have utilized DFT to explore the potential energy surface for reactions like cyanide addition, providing detailed insights into the electronic energies at various stages of the reaction. rsc.org
Table 1: Calculated Electronic Properties for Aldehyde Models Data derived from studies on analogous compounds.
| Parameter | Method | Value | Source |
|---|---|---|---|
| Free Activation Energy (ΔG≠) for Cyanide Addition to (S)-2-phenylpropanal | DLPNO-CCSD(T)/def2-TZVPP//M062X-6-311+G* | 13.9 kcal/mol (Favored Approach) | rsc.org |
| HOMO-LUMO Gap | DFT (Generic) | Reveals chemical activity | journalijar.com |
| Theory Level for Energetics | B3LYP/6-31G(d) | Standard for similar structures | nih.gov |
Molecular Dynamics Simulations of Reaction Intermediates
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing a deeper understanding of reaction mechanisms and enzyme-substrate interactions. These simulations are particularly valuable for studying the non-covalent interactions that stabilize reaction intermediates within a complex environment, such as an enzyme's active site.
In the context of α-substituted aldehydes, MD simulations have been used to model the binding of enantiomers to enzymes. For example, simulations were performed to explore the molecular basis of stereoselectivity in Norcoclaurine Synthases (NCS) with the (R)- and (S)-enantiomers of 2-phenylpropanal (B145474). These simulations helped to understand the preference of the enzyme for one enantiomer over the other by analyzing the stability and conformation of the enzyme-substrate complex. The insights gained from such simulations are critical for rationalizing why certain products are formed and for the future design of enzymes with altered or improved selectivity. A co-crystallized structure with a non-productive reaction intermediate analogue can further validate the models derived from MD simulations, confirming the binding mode and interactions within the active site.
Transition State Modeling for Catalytic Reactions
Modeling the transition state (TS) is a cornerstone of computational reaction chemistry, as the energy of the TS determines the rate of a chemical reaction. By calculating the structures and energies of transition states, chemists can predict reaction pathways, understand catalytic cycles, and rationalize stereochemical outcomes.
For reactions involving α-chiral aldehydes, such as the Mukaiyama aldol (B89426) addition, computational models of the transition states are used to explain the observed diastereoselectivity. e-bookshelf.de Open transition state models can be invoked to rationalize the formation of specific stereoisomers. e-bookshelf.de For example, the Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. e-bookshelf.de
Recent quantitative rationalizations of the Felkin-Anh model have used the activation strain model combined with energy decomposition analysis. rsc.org In a study of cyanide addition to (S)-2-phenylpropanal, calculations showed that the preference for the Felkin-Anh product arises from a less destabilizing strain energy and lower Pauli repulsion between the reactants in the favored transition state geometry. rsc.org Similar transition state modeling has been applied to rhodium-catalyzed hydroformylation, a major industrial process for producing aldehydes, where DFT calculations help elucidate the reaction mechanism, including ligand dissociation, olefin insertion, and reductive elimination steps. acs.org
Table 2: Transition State Energy Differences in Cyanide Addition to (S)-2-phenylpropanal
| Approach | Relative Free Activation Energy (ΔΔG≠) | Predicted Product Ratio (anti:syn) | Source |
|---|---|---|---|
| Felkin-Anh (Favored) | 0.0 kcal/mol | 15 | rsc.org |
| Anti-Felkin-Anh (Disfavored) | 1.6 kcal/mol | 1 | rsc.org |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions serve as a powerful tool for structure verification and for interpreting experimental data.
In Silico Studies of Enantioselectivity
In silico studies, which are computational investigations, are essential for understanding and predicting the enantioselectivity of asymmetric reactions. These studies often involve molecular docking, molecular dynamics, and quantum chemical calculations of transition states to determine why a catalyst or enzyme produces one enantiomer in excess of the other.
For reactions involving α-branched aldehydes like 2-phenylpropanal, computational investigations have been coupled with experiments to provide crucial insights into sources of enantioselectivity. researchgate.net For instance, in the aminocatalytic α-chlorination of 2-phenylpropanal, computational analysis helped rationalize the observed moderate enantioselectivity by revealing a lack of selectivity in the formation of (E)- and (Z)-enamine intermediates and a clustering of energy barriers for different reaction pathways. researchgate.net
In biocatalysis, molecular modeling and docking studies are used to rationalize the enantiopreference of enzymes. nih.gov By calculating the binding energies of different substrate enantiomers to an enzyme's active site, researchers can predict which enantiomer will be preferentially formed. nih.gov For example, in the dehydration of phenyl-2-propanal oximes by an aldoxime dehydratase, the difference in calculated binding energies (ΔΔG) between the (R)- and (S)-enantiomers correctly predicted the stereochemical outcome of the reaction. nih.gov These in silico models are powerful enough to guide the rational design of mutant enzymes with enhanced enantioselectivity. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Intermediate in Pharmaceutical and Agrochemical Synthesis
2-Methyl-2-phenylpropanal is a recognized building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). chemshuttle.comguidechem.com Its role as an intermediate is crucial in constructing more complex molecules with desired biological activities. The aldehyde functionality provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into larger molecular frameworks.
A significant application is in the synthesis of 2-methyl-2-arylpropyl carboxylate esters. google.com These esters are important synthetic intermediates themselves, notably used in the production of certain high-efficiency pyrethroid insecticides and antihistamine drugs, such as fexofenadine. google.com The synthesis involves a Friedel-Crafts alkylation reaction where a methallyl carboxylate compound reacts with an aromatic compound, demonstrating a pathway where derivatives of this compound are key. google.com While some synthetic routes to these esters can involve multiple steps or costly reagents, methods utilizing related structures aim for higher yields and simpler processes suitable for industrial-scale production. google.comgoogle.com
The general synthetic utility is highlighted in the table below, showcasing its role in creating valuable downstream products.
| Starting Material | Reaction Type | Product Class | End Application Examples |
| This compound Derivatives | Acylation / Esterification | 2-Methyl-2-arylpropyl carboxylates | Pharmaceutical and Agrochemical Intermediates google.com |
Building Block for Complex Molecular Architectures
The structural characteristics of this compound make it a valuable building block for creating complex molecular architectures. chemshuttle.com The compound possesses a C10H12O molecular formula and a propanal backbone featuring a quaternary α-carbon, which prevents enolization, a common side reaction in many aldehydes. guidechem.comnih.gov This lack of α-hydrogen atoms offers unique synthetic advantages, allowing for clean reactions at the carbonyl group without complications from aldol-type condensations.
Its utility is demonstrated in reactions where the aldehyde group is transformed to create new functionalities. For instance, it can undergo rearrangement reactions under acidic conditions. The rearrangement of the related allylic alcohol, 2-methyl-1-phenyl-1-propen-3-ol, has been studied and shown to form this compound among other products like isobutyrophenone. rit.edu Such transformations highlight its role in accessing varied molecular scaffolds from a common precursor.
Chiral Synthesis and Drug Development
While this compound is an achiral molecule, it serves as a prochiral substrate in asymmetric synthesis, a cornerstone of modern drug development. nih.gov The addition of a nucleophile to its carbonyl carbon creates a new stereocenter. Consequently, the development of enantioselective methods to control the stereochemical outcome of this addition is of significant interest.
Research in chiral synthesis often focuses on related aldehydes to establish principles that can be broadly applied. For example, studies on the closely related 2-phenylpropanal (B145474) have demonstrated that the selective addition of dialkylzinc reagents, in the presence of chiral catalysts, can produce alcohols with two chiral centers in high enantiomeric excess (up to 93% ee). rsc.org Similarly, asymmetric alkylation of enamines derived from 2-phenylpropanal and L-proline derivatives has been used to synthesize optically active cyclohexenone derivatives with optical yields reaching approximately 50%. jst.go.jp These methodologies showcase the potential for creating chiral molecules from α-substituted aldehydes. The principles derived from these studies are foundational for developing similar catalytic systems for this compound to access specific enantiomers of chiral alcohols and other derivatives, which are crucial building blocks for chiral drugs. nih.gov
The conversion of a prochiral aldehyde to a chiral product is summarized in the following reaction scheme:
| Catalyst Type | Reactant | Product Type | Significance |
| Chiral Catalyst (e.g., based on Norephedrine or Proline derivatives) rsc.orgjst.go.jp | This compound (prochiral) | Chiral Alcohol | Access to enantiomerically pure building blocks for pharmaceuticals nih.gov |
Development of Novel Catalytic Systems Utilizing Aldehydes
The distinct reactivity of this compound makes it a useful substrate for the development and testing of novel catalytic systems. Because it cannot form an enamine or enolate, it allows researchers to study the catalytic cycle of reactions involving the aldehyde group without interference from pathways that require an α-proton.
This is particularly relevant in the field of aminocatalysis. Mechanistic studies on the enantioselective α-chlorination of other aldehydes have revealed complex reaction pathways and catalyst deactivation processes. acs.org Using a substrate like this compound can help isolate and study specific steps, such as the initial catalyst-aldehyde adduct formation and subsequent transformations, aiding in the design of more efficient and robust catalysts. Furthermore, its sterically hindered nature provides a good test case for a catalyst's ability to accommodate bulky substrates. Research into decarbonylative thiolation has utilized the related 2-phenylpropanal to synthesize aryl alkyl sulfides, indicating the potential for novel catalytic C-S bond formations. researchgate.net
Role in Mechanistic Studies of Organic Reactions
The unique structure of this compound, specifically the absence of α-hydrogens, makes it an invaluable tool for elucidating the mechanisms of various organic reactions. rit.edu By using this compound, chemists can exclude the possibility of enol or enolate-mediated pathways, thereby simplifying the interpretation of reaction outcomes.
For example, in studies of aldehyde rearrangements or oxidations, this compound can serve as a control substrate to probe for pathways that are independent of enolization. Research on the acid-catalyzed rearrangement of allylic alcohols that produces this compound provides insight into carbocation intermediates and 1,2-hydride or phenyl shifts. rit.edu Similarly, studying its behavior under oxidative conditions can help clarify the mechanisms of direct aldehyde C-H bond oxidation versus pathways involving enol intermediates. Kinetic studies on the oxidation of related alkenes with mercuric salts to form carbonyl compounds have also contributed to understanding the stepwise nature of such transformations. cdnsciencepub.com The degradation of the related 2-phenylpropanal has been proposed to proceed via a radical chain reaction involving a decarbonylation step, a mechanistic pathway that can be investigated using specifically substituted aldehydes. researchgate.net
Environmental and Biological Transformations
Metabolic Pathways and Biotransformation within Biological Systems
The biotransformation of 2-methyl-2-phenylpropanal and related compounds is a key area of study, particularly involving microbial systems. Fungi, for instance, have demonstrated the ability to metabolize these aldehydes through various enzymatic reactions.
One notable pathway involves the reduction of the aldehyde group. For example, the marine-derived fungus Penicillium citrinum CBMAI 1186 can transform (E)-2-methyl-3-phenylacrylaldehyde. This process can lead to the formation of (S)-(+)-2-methyl-3-phenylpropan-1-ol through the action of enoate-reductase. researchgate.net Concurrently, aldehyde oxidases and dehydrogenases can oxidize the aldehyde to its corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid. researchgate.net
The biotransformation process can be influenced by the form of the biocatalyst used. When P. citrinum mycelia are free, the production of 2-methyl-3-phenylpropanal (B1584215) is initially favored. frontiersin.org However, when immobilized on chitosan, the pathway shifts towards the formation of 2-methyl-3-phenylpropan-1-ol and (E)-2-methyl-3-phenylacrylic acid. frontiersin.org
Enzymatic reactions are central to these transformations. Styrene (B11656) oxide isomerase (SOI) is an enzyme that can catalyze the conversion of styrene oxides to phenylacetaldehydes. researchgate.netnih.gov While its substrate scope is somewhat limited to epoxides adjacent to a phenyl group, it plays a role in the broader context of styrene degradation pathways, which can produce related aldehydes. researchgate.netnih.gov Carboxylic acid reductases (CARs) are another class of enzymes capable of converting carboxylic acids into aldehydes, representing a potential, though less directly documented, pathway for the formation of phenyl propanaldehydes from corresponding acids. nih.gov
The table below summarizes the key enzymes and their roles in the biotransformation of related phenyl propanaldehydes.
| Enzyme/Enzyme Class | Role in Biotransformation | Resulting Product(s) |
| Enoate-Reductase | Reduction of C=C double bond | Saturated aldehyde or alcohol |
| Aldehyde Oxidase (AO) | Oxidation of the aldehyde group | Carboxylic acid |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group | Carboxylic acid |
| Styrene Oxide Isomerase (SOI) | Isomerization of styrene oxides | Phenylacetaldehydes |
| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acids | Aldehydes |
Degradation Pathways of 2-Phenylpropanal (B145474)
The degradation of 2-phenylpropanal, a structurally similar compound, can proceed through a radical chain reaction that includes a decarbonylation step. researchgate.netd-nb.info This process can lead to the formation of by-products such as acetophenone (B1666503), especially in the presence of oxygen. researchgate.netd-nb.info The formation of acetophenone is influenced by factors like pH, air, and light. researchgate.net
In enzymatic synthesis processes using transaminases, the degradation of 2-phenylpropanal to acetophenone has been observed as a significant side reaction. d-nb.info This degradation is proposed to occur via a radical chain reaction mechanism. researchgate.netd-nb.info
Environmental Fate and Transport of Phenyl Propanaldehydes
Phenyl propanaldehydes, as a group, are generally not expected to persist in the environment. industrialchemicals.gov.au They are readily biodegradable in water and are rapidly degraded in the atmosphere. industrialchemicals.gov.au Due to their chemical properties, they are not expected to undergo long-range transport. industrialchemicals.gov.au
When released into the environment, these chemicals are expected to partition primarily to water and soil. industrialchemicals.gov.au Their potential for bioaccumulation is considered low. industrialchemicals.gov.au The primary routes of release into the environment are through air and surface waters from the use and disposal of consumer products like air fresheners, cleaning products, and personal care items. industrialchemicals.gov.au Industrial manufacturing can also lead to localized releases. industrialchemicals.gov.au
The environmental transport and fate of organic compounds are influenced by their physical and chemical properties, as well as environmental conditions. enviro.wiki Processes such as partitioning to solids and organic matter play a significant role in their distribution in soil and water. itrcweb.org
Key Environmental Fate Characteristics of Phenyl Propanaldehydes: industrialchemicals.gov.au
Persistence: Not Persistent (not P)
Bioaccumulation: Not Bioaccumulative (not B)
Toxicity to aquatic organisms: Not Toxic (not T)
Interactions with Biological Systems, Excluding Allergenic Effects
Aldehydes, due to their reactive carbonyl group, can interact with biological macromolecules. mdpi.comunibas.it These interactions can lead to a variety of biological effects. For instance, some aldehydes have been shown to affect signaling pathways and induce inflammatory responses. mdpi.comunibas.it
In the context of enzymatic reactions, 2-phenylpropanal can act as a substrate for enzymes like transaminases in the synthesis of chiral amines. d-nb.info However, the aldehyde itself or its degradation products can also exhibit inhibitory effects on the enzymes involved. researchgate.net Studies on 3-hydroxy-2-methyl-2-phenylpropanal (B8650724) indicate its potential to act as a substrate or inhibitor in enzymatic reactions, highlighting the interactive potential of this class of compounds with biological systems. smolecule.com
Phenolic compounds, which share some structural similarities with phenyl propanaldehydes, are known to undergo transformations within living organisms, sometimes mediated by enzyme systems like cytochrome P450, which can generate more reactive metabolites. mdpi.com While specific data for this compound is limited, the general reactivity of aldehydes suggests a potential for various interactions within biological systems. mdpi.comunibas.it
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. Research into the synthesis of 2-Methyl-2-phenylpropanal and related α-aryl aldehydes is increasingly focused on developing routes that are more environmentally benign, utilize renewable resources, and improve atom economy.
A significant trend is the move towards biocatalysis. Enzymes offer a green alternative to traditional chemical catalysts, operating under mild conditions in aqueous media. For instance, studies have shown that norcoclaurine synthases (NCS) can accept α-branched aldehydes like 2-phenylpropanal (B145474), pointing towards future engineered enzymes for efficient synthesis. rsc.org Similarly, the use of oxidoreductases and transaminases for the dynamic kinetic resolution of racemic aldehydes like 2-phenylpropanal represents a highly atom-efficient and sustainable pathway to enantiopure products. mdpi.comresearchgate.netresearchgate.netnih.gov This approach not only provides high enantioselectivity but also operates at ambient conditions, reducing energy consumption and waste. researchgate.net
Another key area is the replacement of hazardous reagents and solvents. Traditional methods for related rearrangements have sometimes employed toxic substances like mercuric chloride. sciencemadness.org Future syntheses will prioritize alternatives that are less harmful to human health and the environment. sciencemadness.org The exploration of greener solvent systems, such as replacing hazardous solvents like benzene (B151609) with safer alternatives in photochemical reactions, is also a critical research direction. rsc.org Furthermore, developing synthetic pathways from renewable feedstocks, such as biomass-derived furfural (B47365) derivatives for aromatic compounds, represents a long-term strategy to reduce reliance on petrochemical sources. researchgate.net
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The presence of a quaternary stereocenter makes the enantioselective synthesis of this compound a significant challenge. Future research is heavily invested in discovering and optimizing novel catalytic systems that can deliver high yields and excellent enantiomeric excess (ee).
Organocatalysis has emerged as a powerful, metal-free approach. Chiral amines, such as L-proline derivatives, have been successfully used to catalyze asymmetric reactions, including the α-amination of related aldehydes. mdpi.com The development of new generations of organocatalysts, including mechanically interlocked molecules and bifunctional thiourea–boronic acid catalysts, promises even greater efficiency and stereocontrol. mdpi.comthieme-connect.com These catalysts operate through mechanisms like iminium ion activation, which effectively shields one face of the molecule to direct the approach of a reactant. nih.govunits.it
Metal-complex catalysis continues to be a major focus. Palladium-catalyzed reactions, for instance, are used for the allylation of 2-phenylpropanal to form more complex chiral aldehydes. Research is ongoing to develop catalysts based on various metals, including rhodium, iron, and copper, often paired with chiral ligands to induce asymmetry. nih.govresearchgate.net The goal is to create highly active and selective catalysts that can operate at low loadings, making the processes more cost-effective and sustainable.
Biocatalysis offers unparalleled selectivity. The use of enzymes like ω-transaminases for the dynamic kinetic resolution of 2-phenylpropanal derivatives has been shown to produce optically active amines with up to 99% ee. mdpi.com Future work will involve protein engineering and bioinformatics to discover or create enzymes with enhanced stability, broader substrate scope, and tailored selectivity for specific enantiomers of this compound and its derivatives. rsc.orgmdpi.com
| Catalytic System | Catalyst Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Organocatalysis | L-Proline derivatives, Chiral Amines, Cinchona Alkaloids | Metal-free, lower toxicity, readily available | Development of more complex, highly efficient catalysts |
| Metal-Complex Catalysis | Pd-phosphine complexes, Rh-indenyl complexes, Fe(II) with chiral ligands | High reactivity, broad substrate scope | Use of earth-abundant metals, lower catalyst loading |
| Biocatalysis | Transaminases, Norcoclaurine Synthases (NCS), Oxidoreductases | Extremely high enantioselectivity, mild reaction conditions, green | Protein engineering for improved stability and substrate scope |
Advanced Computational Approaches for Reaction Design
The design and optimization of synthetic routes are being revolutionized by advanced computational tools. Artificial Intelligence (AI) and machine learning (ML) are at the forefront of this transformation, enabling chemists to navigate the vast chemical space with greater speed and precision. rsc.org
Quantum mechanical methods, such as Density Functional Theory (DFT), are providing deep insights into reaction mechanisms. joaiar.orgumich.edu By modeling transition states and reaction pathways, researchers can understand the origins of selectivity in catalytic reactions. umich.edu This knowledge is crucial for the rational design of improved catalysts and for optimizing reaction conditions to favor the formation of the desired enantiomer of this compound. The integration of DFT calculations with AI models offers a powerful synergistic approach, where computational screening can rapidly identify promising candidates that are then investigated in-depth with high-level theory. joaiar.org
Integration with Flow Chemistry and Automation in Synthesis
To bridge the gap between laboratory-scale discovery and industrial production, researchers are increasingly turning to flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. nih.gov
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, provides superior control over reaction parameters like temperature, pressure, and mixing. nih.govrsc.orgacs.org This is particularly beneficial for highly exothermic or fast reactions, and for handling hazardous intermediates safely. nih.govacs.org The application of flow chemistry to the synthesis of α-quaternary aldehydes like this compound can lead to higher yields, better selectivity, and easier scale-up compared to traditional batch processes. rsc.orgbeilstein-journals.org
Automated synthesis platforms are also becoming more prevalent. These systems can perform multi-step synthetic sequences with high precision and reproducibility, freeing up researchers' time for more creative tasks. d-nb.inforesearchgate.net The automated synthesis of chiral building blocks, including complex aldehydes, has been successfully demonstrated. nih.govd-nb.infoorganic-chemistry.org Integrating these automated systems with real-time analysis allows for rapid reaction optimization and the creation of compound libraries for screening purposes. researchgate.net The future will likely see fully integrated systems where AI designs a synthetic route, which is then executed and optimized by an automated flow chemistry platform.
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reactor volumes and better heat dissipation minimize risks with hazardous reagents or exothermic reactions. nih.govacs.org | Safer handling of reactive intermediates in multi-step syntheses. |
| Improved Control | Precise control over residence time, temperature, and stoichiometry leads to higher yields and selectivity. rsc.org | Fine-tuning of conditions for stereoselective catalytic reactions. |
| Scalability | Production can be increased by running the system for longer periods, avoiding complex re-optimization of batch reactors. nih.govbeilstein-journals.org | Facilitates transition from laboratory discovery to industrial production. |
| Automation | Can be integrated with automated pumps, reactors, and purification modules for high-throughput synthesis and optimization. researchgate.netresearchgate.net | Enables rapid screening of catalysts and conditions for optimal enantioselectivity. |
Expanding Applications in Specialized Chemical Sectors
While this compound is already a known fragrance ingredient and a valuable intermediate, future research aims to unlock its full potential as a versatile building block in various specialized chemical sectors. guidechem.comsmolecule.com
In the pharmaceutical industry, α-aryl aldehydes are crucial precursors for a range of bioactive molecules. Derivatives of this compound are key intermediates in the synthesis of drugs such as the antihistamine fexofenadine. rsc.org Ongoing research is exploring its use in creating novel, complex molecular architectures for new therapeutic agents. Its derivatives, such as β-chiral amines, are important structural motifs in pharmaceuticals. researchgate.net
The fragrance and flavor industry continues to be a significant area of application. smolecule.comindustrialchemicals.gov.au Research is focused on creating novel derivatives of this compound to access new scent profiles. researchgate.net For example, hydrogenation of the aromatic ring or modification of the side chain can lead to new compounds with unique organoleptic properties. researchgate.netgoogle.com
Furthermore, this compound is being investigated as a versatile coupling partner in novel chemical transformations. For instance, a decarbonylative thiolation process utilizes it to synthesize aryl alkyl sulfides, which are important compounds in materials science and medicinal chemistry. researchgate.net As a readily available α-quaternary aldehyde, it serves as a model substrate for developing new synthetic methodologies, which can then be applied to the construction of other complex molecules. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
